![molecular formula C15H22ClNO2 B1514466 rac-erythro-Ethylphenidate Hydrochloride CAS No. 1246815-21-3](/img/structure/B1514466.png)
rac-erythro-Ethylphenidate Hydrochloride
Overview
Description
“rac-erythro-Ethylphenidate Hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 . It is a metabolite of Methylphenidate, formed by metabolic transesterification of Methylphenidate and ethanol .
Physical And Chemical Properties Analysis
“rac-erythro-Ethylphenidate Hydrochloride” is a white solid with a melting point of 175-179°C. It is soluble in DMSO and Methanol . The compound has a molecular weight of 283.79 .Mechanism of Action
While specific information on the mechanism of action of “rac-erythro-Ethylphenidate Hydrochloride” is not available, it’s known that Methylphenidate, a related compound, acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Future Directions
While specific future directions for “rac-erythro-Ethylphenidate Hydrochloride” are not available, research in the field of ADHD treatment, which includes related compounds like Methylphenidate, suggests that future research should deepen the relationship between genotype and phenotype of adult ADHD and their connection with treatment outcomes . Additionally, the development of new and alternative treatment interventions is needed to improve the effectiveness of current treatment options .
properties
IUPAC Name |
ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-DFQHDRSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747771 | |
Record name | ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-erythro-Ethylphenidate Hydrochloride | |
CAS RN |
1246815-21-3 | |
Record name | ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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